Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data of 1-octen-3-yl butyrate, a molecule of interest in flavor and fragrance chemistry, as well as a potential synthon in organic synthesis. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering insights into its structural characterization. Furthermore, a detailed protocol for its synthesis is provided, grounded in established chemical principles.
Introduction
1-Octen-3-yl butyrate (C₁₂H₂₂O₂) is a fatty acid ester known for its characteristic fruity, buttery, and mushroom-like aroma.[1][2] Its presence has been reported in various natural sources, including passion fruit, lemon peel oil, and lavender oil.[2] Understanding the spectroscopic signature of this molecule is crucial for its identification, quantification, and quality control in various applications. This guide will provide a detailed examination of its ¹H NMR, ¹³C NMR, IR, and mass spectra, offering a foundational understanding for researchers in the field.
Molecular Structure and Properties
Before delving into the spectroscopic data, it is essential to understand the basic structural and physical properties of 1-octen-3-yl butyrate.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O₂ | [1] |
| Molecular Weight | 198.30 g/mol | |
| IUPAC Name | oct-1-en-3-yl butanoate | [1] |
| CAS Number | 16491-54-6 | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Fruity, buttery, mushroom | [1][2] |
| Boiling Point | 225-229 °C | [2] |
| Density | 0.87 g/mL at 25 °C | |
| Refractive Index | n20/D 1.4295 | [2] |
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C7;
C7 -- C8;
C3 -- O1;
O1 -- C9;
C9 -- O2 [style=double];
C9 -- C10;
C10 -- C11;
C11 -- C12;
H1 [label="H₃", pos="-0.5,-0.5!"];
H2 [label="H₂", pos="0.8,-0.5!"];
H3 [label="H", pos="1.8,0!"];
H4 [label="H₂", pos="2.8,0!"];
H5 [label="H₂", pos="3.8,-0.5!"];
H6 [label="H₂", pos="4.8,-0.5!"];
H7 [label="H₂", pos="5.8,0!"];
H8 [label="H₃", pos="7.3,0!"];
H9 [label="H", pos="2.3,1!"];
H10 [label="H₂", pos="4.3,0.5!"];
H11 [label="H₂", pos="5.3,1!"];
H12 [label="H₃", pos="6.8,0.5!"];
C1 -- H1;
C2 -- H2;
C3 -- H3;
C4 -- H4;
C5 -- H5;
C6 -- H6;
C7 -- H7;
C8 -- H8;
C3 -- H9;
C10 -- H10;
C11 -- H11;
C12 -- H12;
}
Caption: Molecular structure of 1-octen-3-yl butyrate.
Spectroscopic Analysis
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of 1-octen-3-yl butyrate is expected to show distinct signals for the protons in the octenyl and butyrate moieties.
Predicted ¹H NMR Chemical Shifts and Splitting Patterns:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (CH₃, butyrate) | ~0.9 | Triplet | ~7.4 |
| H-2 (CH₂, butyrate) | ~1.6 | Sextet | ~7.4 |
| H-3 (CH₂, butyrate) | ~2.2 | Triplet | ~7.4 |
| H-8' (CH₃, octenyl) | ~0.9 | Triplet | ~7.0 |
| H-4', H-5', H-6', H-7' (CH₂) | ~1.2-1.6 | Multiplet | - |
| H-3' (CH) | ~5.2 | Multiplet | - |
| H-2' (CH₂) | ~5.1-5.3 | Multiplet | - |
| H-1' (CH) | ~5.8 | Multiplet | - |
Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of 1-octen-3-yl butyrate in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 1-octen-3-yl butyrate will give a distinct signal in the ¹³C NMR spectrum.
Predicted ¹³C NMR Chemical Shifts:
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (ester carbonyl) | ~173 |
| C-1' (vinyl CH) | ~135 |
| C-2' (vinyl CH₂) | ~117 |
| C-3' (CH-O) | ~75 |
| C-4' (CH₂) | ~34 |
| C-3 (butyrate CH₂) | ~36 |
| C-5' (CH₂) | ~25 |
| C-6' (CH₂) | ~31 |
| C-2 (butyrate CH₂) | ~18 |
| C-7' (CH₂) | ~22 |
| C-8' (CH₃) | ~14 |
| C-1 (butyrate CH₃) | ~13 |
Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance)
-
Relaxation delay: 2.0 s
-
Pulse width: 90°
-
Spectral width: 0 to 200 ppm
-
Proton decoupling: Broadband decoupling to simplify the spectrum to single lines for each carbon.
-
Processing: Apply a Fourier transform to the FID and phase correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3080 | Medium | =C-H stretch | Alkene |
| ~2960, ~2870 | Strong | C-H stretch | Alkane |
| ~1735 | Strong | C=O stretch | Ester |
| ~1645 | Medium | C=C stretch | Alkene |
| ~1460 | Medium | C-H bend | Alkane |
| ~1170 | Strong | C-O stretch | Ester |
| ~990, ~920 | Strong | =C-H bend (out-of-plane) | Alkene |
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation: Place a drop of neat 1-octen-3-yl butyrate between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Data Analysis: Subtract the background spectrum from the sample spectrum to obtain the final IR spectrum of the compound.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expected Fragmentation Pattern (Electron Ionization - EI):
The mass spectrum of 1-octen-3-yl butyrate is expected to show a molecular ion peak (M⁺) at m/z 198. The fragmentation pattern will be characteristic of an ester. Some of the expected key fragments include:
-
m/z 128: Loss of the butyryloxy group ([CH₃(CH₂)₂COO]•)
-
m/z 111: McLafferty rearrangement of the octenyl portion, leading to the loss of propene.
-
m/z 87: Butyrylium ion ([CH₃(CH₂)₂CO]⁺)
-
m/z 71: Propyl carbonyl cation ([CH₃CH₂CH₂]⁺) from cleavage of the butyrate chain.
-
m/z 55: Allylic cation from the octenyl chain.
-
m/z 43: Propyl cation ([CH₃CH₂CH₂]⁺) or acetyl cation ([CH₃CO]⁺) from further fragmentation.
M [label="1-Octen-3-yl butyrate\n(m/z 198)"];
frag1 [label="[C₈H₁₅]⁺\n(m/z 111)"];
frag2 [label="[C₄H₇O]⁺\n(m/z 71)"];
frag3 [label="[C₅H₉]⁺\n(m/z 69)"];
frag4 [label="[C₄H₇]⁺\n(m/z 55)"];
frag5 [label="[C₃H₇]⁺\n(m/z 43)"];
M -> frag1 [label="- C₄H₇O₂ (butyryloxy radical)"];
M -> frag2 [label="- C₈H₁₅ (octenyl radical)"];
frag1 -> frag3 [label="- C₂H₂"];
frag1 -> frag4 [label="- C₃H₆"];
frag2 -> frag5 [label="- CO"];
}
Caption: Putative fragmentation pathway of 1-octen-3-yl butyrate in EI-MS.
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of 1-octen-3-yl butyrate (e.g., 100 ppm) in a suitable solvent like dichloromethane or hexane.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Injector temperature: 250 °C
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven temperature program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-400.
-
Source temperature: 230 °C.
-
Quadrupole temperature: 150 °C.
-
Data Analysis: Identify the peak corresponding to 1-octen-3-yl butyrate in the total ion chromatogram (TIC) and analyze its mass spectrum. Compare the fragmentation pattern with library data (e.g., NIST) for confirmation.
Synthesis of 1-Octen-3-yl Butyrate
1-Octen-3-yl butyrate can be synthesized via the esterification of 1-octen-3-ol with a butyrylating agent. A common and efficient method involves the use of butyryl chloride in the presence of a base to neutralize the HCl byproduct.
Reactants [label="1-Octen-3-ol + Butyryl Chloride\n+ Pyridine in Dichloromethane"];
Reaction [label="Stir at 0 °C to Room Temperature"];
Workup [label="Aqueous Workup\n(Wash with H₂O, dilute HCl, NaHCO₃, brine)"];
Drying [label="Dry over anhydrous Na₂SO₄"];
Purification [label="Purification by Column Chromatography\nor Distillation"];
Product [label="1-Octen-3-yl Butyrate", fillcolor="#EA4335"];
Reactants -> Reaction;
Reaction -> Workup;
Workup -> Drying;
Drying -> Purification;
Purification -> Product;
}
Caption: Workflow for the synthesis of 1-octen-3-yl butyrate.
Detailed Synthesis Protocol:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, dissolve 1-octen-3-ol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add a solution of butyryl chloride (1.1 eq.) in anhydrous DCM dropwise via the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash successively with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ester by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-octen-3-yl butyrate.
Conclusion
This technical guide has provided a comprehensive overview of the spectroscopic properties of 1-octen-3-yl butyrate, including its ¹H NMR, ¹³C NMR, IR, and mass spectra. The detailed experimental protocols for data acquisition and a reliable synthesis method offer valuable resources for researchers and professionals in the fields of chemistry and drug development. The presented data and methodologies are essential for the accurate identification, characterization, and synthesis of this important flavor and fragrance compound.
References
-
PubChem. 1-Octen-3-yl butyrate. [Link][1][3]
-
The Good Scents Company. 1-octen-3-yl butyrate. [Link][4][5]
-
NIST Chemistry WebBook. [Link][2][6]
-
FEMA. 1-OCTEN-3-YL BUTYRATE. [Link]
-
Zawirska-Wojtasiak, R. (2004). Synthesis and analysis of 1-octen-3-ol, the main flavour component of mushrooms. Polish Journal of Food and Nutrition Sciences, 13(54), 3-7.[4]
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